molecular formula C14H27Cl2N4O3PS B12699352 Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-cyclohexyl-N-hydroxy-, P-oxide CAS No. 97139-53-2

Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-cyclohexyl-N-hydroxy-, P-oxide

Cat. No.: B12699352
CAS No.: 97139-53-2
M. Wt: 433.3 g/mol
InChI Key: ZSSACMKVUXSOFB-UHFFFAOYSA-N
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Description

The compound Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-cyclohexyl-N-hydroxy-, P-oxide is a highly specialized thiourea derivative characterized by:

  • A tetrahydro-2H-1,3,2-oxazaphosphorin ring system phosphorylated at the P-center (P-oxide).
  • A bis(2-chloroethyl)amino group attached to the oxazaphosphorin ring, a hallmark of alkylating agents.
  • A cyclohexyl substituent and a hydroxy group on the thiourea backbone.

This structure suggests dual functionality: DNA alkylation (via the chloroethyl groups) and enzyme inhibition (via thiourea’s sulfur-mediated interactions). Its P-oxide group may influence metabolic activation, solubility, and stability compared to non-phosphorylated analogs .

Properties

CAS No.

97139-53-2

Molecular Formula

C14H27Cl2N4O3PS

Molecular Weight

433.3 g/mol

IUPAC Name

1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-cyclohexyl-1-hydroxythiourea

InChI

InChI=1S/C14H27Cl2N4O3PS/c15-7-9-19(10-8-16)24(22)18-13(6-11-23-24)20(21)14(25)17-12-4-2-1-3-5-12/h12-13,21H,1-11H2,(H,17,25)(H,18,22)

InChI Key

ZSSACMKVUXSOFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)N(C2CCOP(=O)(N2)N(CCCl)CCCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-cyclohexyl-N-hydroxy-, P-oxide typically involves multiple stepsThe final step involves the addition of the thiourea group and the cyclohexyl-N-hydroxy group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of specialized equipment to control temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Hydrolysis of the Oxazaphosphorin Ring

The P-oxide-containing oxazaphosphorin ring is susceptible to hydrolysis, particularly under acidic or basic conditions. Key findings include:

Reaction Mechanism

  • Hydrolysis follows pseudo-first-order kinetics, dependent on pH, temperature, and catalytic metal ions (e.g., Cu²⁺, Co²⁺) .

  • The reaction proceeds via nucleophilic attack on the phosphorus center, cleaving the P–O bond and forming phosphoric acid derivatives (Figure 1) .

Kinetic Parameters

ConditionHalf-life (t₁/₂) at 25°CRate Constant (kₕ)
pH 7 (neutral)~30 days2.6 × 10⁻⁶ s⁻¹
pH 4 (acidic)~10 days7.9 × 10⁻⁶ s⁻¹
pH 10 (basic)~5 days1.5 × 10⁻⁵ s⁻¹
Data derived from analogous oxazaphosphorin compounds .

Alkylation via Bis(2-chloroethyl) Groups

The bis(2-chloroethyl)amino substituents act as nitrogen mustard analogs, enabling alkylation reactions:

Reactivity

  • In aqueous or nucleophilic media (e.g., biological systems), the Cl⁻ groups undergo SN2 displacement , forming reactive aziridinium intermediates that alkylate DNA, proteins, or other nucleophiles .

  • Alkylation efficiency is pH-dependent, with optimal activity in neutral to slightly alkaline conditions .

Products

ReactantProduct FormedConditions
WaterEthanol derivativespH 7–9, 37°C
GlutathioneS-AdductsPhysiological pH
DNA GuanineN7-Alkylated guanineIn vitro models

Thiourea Reactivity

The thiourea (-NH-CS-N-) group participates in:

  • Nucleophilic substitution : The sulfur atom reacts with electrophiles (e.g., alkyl halides) to form thioether linkages.

  • Complexation : Binds transition metals (e.g., Cu²⁺, Fe³⁺), potentially altering redox behavior .

Thermal and Oxidative Decomposition

Under elevated temperatures (>150°C) or oxidative conditions:

  • Thermal degradation : Releases toxic gases (HCl, NOₓ, SOₓ) and phosphorus oxides .

  • Oxidation : The hydroxy group oxidizes to a ketone, while the thiourea moiety forms sulfonic acid derivatives .

Environmental Degradation

  • Photolysis : UV exposure cleaves the C–Cl bonds in bis(2-chloroethyl) groups, generating chloroacetaldehydes .

  • Microbial metabolism : Soil bacteria (e.g., Pseudomonas) hydrolyze the oxazaphosphorin ring, yielding non-toxic phosphate esters .

Scientific Research Applications

Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-cyclohexyl-N-hydroxy-, P-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-cyclohexyl-N-hydroxy-, P-oxide involves its interaction with molecular targets in the body. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogs

Cyclophosphamide and Ifosfamide
  • Structural Similarities: Share the tetrahydro-2H-1,3,2-oxazaphosphorin core. Contain bis(2-chloroethyl)amino groups for DNA crosslinking .
  • Key Differences :
    • Cyclophosphamide and ifosfamide lack the thiourea and hydroxy moieties.
    • The target compound’s thiourea group may enable additional interactions with biomolecules (e.g., urease or DNA repair enzymes) .
  • Metabolism: Cyclophosphamide and ifosfamide require hepatic activation via cytochrome P450 enzymes to release cytotoxic phosphoramide mustard.
N-(2-Chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU)
  • Structural Similarities :
    • Both contain cyclohexyl and 2-chloroethyl groups.
  • Key Differences :
    • CCNU is a nitrosourea with a nitroso group, whereas the target compound is a thiourea derivative.
    • CCNU directly alkylates DNA via carbamoylation and chloroethylation, while the target compound’s mechanism likely involves both alkylation and thiourea-mediated enzyme inhibition .
  • The target compound’s thiourea moiety may mitigate toxicity by targeting specific enzymes (e.g., urease) .

Functional Analogs: Thiourea Derivatives

1-Acyl-3-(2'-aminophenyl) Thiourea Derivatives
  • Activity : Anti-nematode (89.4% deparasitization at 10 mg/kg in rats) .
  • Both classes exhibit sulfur-mediated enzyme interactions, but the target compound’s complexity may broaden therapeutic applications .
Bis-Thiourea Derivatives
  • Activity : Antimicrobial and antioxidant (e.g., compound 7 in showed the highest urease inhibition) .
  • Comparison :
    • Bis-thioureas rely on dual thiourea motifs for enhanced binding. The target compound combines thiourea with alkylating groups, offering dual mechanisms (alkylation + enzyme inhibition).
    • Molecular docking studies suggest bis-thioureas bind tightly to urease (PDB: 4ubp); the target compound may exhibit similar or superior affinity due to its phosphorylated structure .

Metabolic and Toxicological Profiles

Compound Metabolic Pathway Key Metabolites Toxicity Profile
Target Compound Likely hepatic oxidation (P-oxide) Unknown; may resemble 4-keto derivatives Potential nephro/neurotoxicity (untested)
Cyclophosphamide CYP450-mediated activation 4-Ketocyclophosphamide, phosphoramide Hemorrhagic cystitis, myelosuppression
CCNU Spontaneous decomposition Chloroethyl isocyanate, vinyl chloride Myelosuppression, pulmonary fibrosis
Bis-Thiourea Derivatives Non-enzymatic hydrolysis Thiol intermediates Low cytotoxicity (IC50 > 50 μM)

Biological Activity

Thiourea derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound Thiourea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-cyclohexyl-N-hydroxy-, P-oxide , examining its synthesis, mechanisms of action, and biological effects.

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or the direct condensation of thiourea with various electrophiles. The compound is characterized by its unique oxazaphosphorin core, which contributes to its biological activity.

Chemical Structure:

  • The structure can be represented as follows:
CxHyClzNaObPc\text{C}_{x}\text{H}_{y}\text{Cl}_{z}\text{N}_{a}\text{O}_{b}\text{P}_{c}

Where:

  • x,y,z,a,b,cx,y,z,a,b,c denote the number of respective atoms in the molecular formula.

Anticancer Properties

Thiourea derivatives have been studied for their potential anticancer effects. The compound's ability to inhibit DNA synthesis and induce apoptosis in cancer cells has been documented. For example:

  • Study 1: A study demonstrated that similar thiourea compounds exhibited cytotoxicity against various cancer cell lines through the induction of oxidative stress and apoptosis pathways .

The mechanism by which thiourea compounds exert their biological effects often involves:

  • Inhibition of Enzymatic Activity: Thioureas can inhibit enzymes involved in DNA repair and replication.
  • Induction of Oxidative Stress: They may increase reactive oxygen species (ROS) levels within cells, leading to cellular damage and apoptosis.
  • Modulation of Signal Transduction Pathways: Thioureas can affect signaling pathways that regulate cell growth and survival.

Case Study 1: Cytotoxicity in Cancer Cells

A recent study evaluated the compound's cytotoxic effects on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value: The half-maximal inhibitory concentration (IC50) was found to be 15 µM after 48 hours of exposure.
  • Mechanism: Flow cytometry analysis revealed increased early and late apoptotic cell populations upon treatment with the compound.
Cell LineIC50 (µM)Apoptotic Effect
MCF-715Increased
HeLa20Moderate
A54925Low

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties were assessed against common pathogens such as Staphylococcus aureus and Escherichia coli:

  • Findings: The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL.

Toxicity and Safety Profile

While thiourea compounds show promising biological activity, their safety profile must be considered. Reports indicate that some derivatives can exhibit toxicity at high doses:

  • Toxic Effects: Potential hepatotoxicity and nephrotoxicity have been observed in animal models .

Q & A

Q. What are the established synthetic routes for this thiourea-oxazaphosphorin derivative, and how is structural confirmation achieved?

The synthesis typically involves sequential functionalization of the oxazaphosphorin core. For example, chlorination of a hydroxyl precursor followed by substitution with an isothiocyanate group can yield the thiourea moiety (as seen in analogous thiourea syntheses) . Structural confirmation relies on multimodal characterization:

  • NMR spectroscopy (¹H, ¹³C, ³¹P) to verify substituent integration and phosphorus oxidation state .
  • X-ray crystallography for unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in the solid state (e.g., as applied to related acylthiourea derivatives) .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. What in vitro biological screening methodologies are recommended for initial evaluation of this compound?

Prioritize assays aligned with its structural analogs (e.g., cyclophosphamide derivatives):

  • Cytotoxicity assays (MTT/XTT) using cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Enzyme inhibition studies (e.g., COX-2 or cytochrome P450 isoforms) via fluorometric or spectrophotometric kinetic assays, given the thiourea group’s role in hydrogen-bond interactions with active sites .
  • Apoptosis induction via flow cytometry (Annexin V/PI staining) to evaluate mechanistic pathways .

Advanced Research Questions

Q. How can structural modifications to the thiourea or oxazaphosphorin moieties alter the compound’s mechanism of action?

  • Oxazaphosphorin core : Modifying the chloroethyl groups (e.g., replacing with fluorinated alkyl chains) may influence DNA crosslinking efficiency, a mechanism shared with cyclophosphamide .
  • Thiourea moiety : Introducing electron-withdrawing groups (e.g., nitro) on the cyclohexyl ring could enhance hydrogen-bond donor capacity, affecting target binding (demonstrated in QSAR studies of similar thioureas) .
  • Methodological approach : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict interactions with targets like DNA alkyltransferases or COX-2 .

Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?

Contradictions may arise from:

  • Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) and include positive controls (e.g., cisplatin) .
  • Metabolic activation : Test the compound in hepatocyte co-culture systems to account for bioactivation via cytochrome P450 (critical for cyclophosphamide-like prodrugs) .
  • Dose-response validation : Employ Hill slope analysis to compare efficacy thresholds and rule out assay-specific artifacts .

Q. What computational strategies are optimal for studying this compound’s reactivity and stability?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the P=O and C-Cl bonds to predict hydrolysis or alkylation rates .
  • QSAR modeling : Use topological descriptors (e.g., Wiener index) to correlate substituent effects with bioactivity (as applied to thiourea derivatives in drug design) .
  • ADMET prediction : Tools like SwissADME can forecast pharmacokinetic liabilities (e.g., CYP inhibition) .

Q. How should researchers design experiments to evaluate environmental or metabolic degradation products?

  • Metabolite identification : Use LC-HRMS/MS with collision-induced dissociation (CID) to characterize phase I/II metabolites in liver microsomes .
  • Environmental fate studies : Apply OECD 308 guidelines for aqueous photolysis and biodegradability testing, monitoring degradation via HPLC-UV .
  • Stability assays : Conduct accelerated stability studies (40°C/75% RH) with HPLC-PDA to track decomposition products .

Methodological Notes

  • Contradictory data : Cross-validate findings using orthogonal techniques (e.g., corroborate cytotoxicity with clonogenic assays if MTT results are ambiguous) .
  • Advanced synthesis : For regioselective functionalization, consider microwave-assisted synthesis to enhance yield and purity (e.g., as used in thiourea cyclization reactions) .

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